Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-Methoxyisoquinoline-7-carboxylic Acid: Structural Analogs, Derivatives, and Applications
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are derived biosynthetically from amino acids like tyrosine and phenylalanine and exhibit remarkable structural diversity.[2] Their proven therapeutic applications range from vasodilators like papaverine to antihypertensive agents and anesthetics.[3]
This guide focuses on a specific, synthetically valuable member of this family: 5-Methoxyisoquinoline-7-carboxylic acid . The strategic placement of the electron-donating methoxy group at the C5 position and the versatile carboxylic acid group at the C7 position makes this molecule a highly attractive starting point for the development of novel therapeutics. The carboxylic acid moiety, in particular, is a critical pharmacophore that often governs target binding affinity through electrostatic and hydrogen-bonding interactions.[4] Structure-activity relationship (SAR) studies frequently show that quinoline and isoquinoline derivatives containing a carboxylic acid exhibit superior binding properties compared to their ester or amide counterparts.[4]
This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the structural analogs and derivatives of 5-methoxyisoquinoline-7-carboxylic acid, delving into synthesis strategies, biological activities, and key SAR insights.
Part 1: A Landscape of Structural Analogs and Derivatives
The core structure of 5-methoxyisoquinoline-7-carboxylic acid can be systematically modified to explore chemical space and optimize pharmacological properties. These modifications can be broadly categorized into structural analogs, where the core scaffold or substituent positions are altered, and derivatives, where functional groups are appended to the parent molecule.
Structural Analogs: Modifying the Core
-
Positional Isomers: Shifting the methoxy and carboxylic acid groups around the isoquinoline ring generates a library of isomers with potentially distinct biological profiles. For example, 6,7-dimethoxyisoquinoline-1-carboxylic acid is another well-characterized analog.[5]
-
Scaffold Variations:
-
Quinolines: This isomeric scaffold, where the nitrogen is in position 1, is also a rich source of bioactive molecules. Quinoline-4-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory and antiproliferative activities.[4][6]
-
Tetrahydroisoquinolines (THIQs): Saturation of the isoquinoline ring to form the THIQ core dramatically alters the molecule's three-dimensional geometry and reactivity.[4] THIQs are prevalent in nature and serve as the foundation for many therapeutics.[2][7]
-
-
Functional Group Analogs: Replacing the C7-carboxylic acid with bioisosteres like tetrazoles or converting it to esters and amides can modulate pharmacokinetic properties and target interactions.[4] Comparative studies often reveal that while the carboxylic acid is optimal for binding affinity, its ester form can sometimes lead to higher activity in cell-based assays, potentially due to improved cell permeability.[4][8]
Derivatives: Expanding Functional Diversity
-
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for chemical modification. Standard reactions include:
-
Esterification: Converting the acid to an ester can improve membrane permeability.
-
Amidation: Forming amides with various amines introduces a wide range of chemical diversity and can establish new hydrogen bond interactions with biological targets.[4]
-
-
Aromatic Ring Substitution: The isoquinoline core is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule.[4]
-
Multi-Component Reaction Strategies: Advanced synthetic methods like the Ugi four-component reaction (Ugi-4CR) can be employed to rapidly generate libraries of highly substituted isoquinoline derivatives, introducing diversity at multiple positions in a single step.[4]
Part 2: Synthesis Methodologies: Building the Core and Its Variants
The construction of the isoquinoline and tetrahydroisoquinoline frameworks is a well-established field of organic chemistry, with several named reactions providing reliable access to these scaffolds. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Key Synthetic Pathways
-
Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is a cornerstone for the synthesis of the tetrahydroisoquinoline core. It involves the acid-catalyzed cyclization of an aminoacetal derived from a substituted phenethylamine. This pathway is particularly valuable for producing chiral THIQ derivatives.[7]
-
Petasis Reaction: This versatile, three-component reaction combines an amine, a boronic acid, and a glyoxylic acid to form substituted amino acids. It is frequently used in tandem with the Pomeranz–Fritsch cyclization to synthesize complex tetracyclic tetrahydroisoquinoline derivatives.[9] The Petasis reaction provides a straightforward method to install the carboxylic acid moiety and other desired substituents.[7][9]
-
Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound. This methodology can be adapted to synthesize isoquinoline analogs through strategic selection of starting materials and subsequent chemical transformations.[4]
Experimental Workflow: A Generalized Synthesis Protocol
The following diagram and protocol outline a common and effective workflow for synthesizing complex tetrahydroisoquinoline carboxylic acids, combining the Petasis and Pomeranz–Fritsch reactions.[7][9]
Caption: Workflow combining Petasis and Pomeranz–Fritsch reactions.
Detailed Protocol: Synthesis of a Dihydromethanodibenzo[c,f]azocine-5-carboxylic Acid Derivative [9]
-
Step 1: Petasis Reaction (Formation of Amino Acid Intermediate)
-
To a solution of the appropriate N-substituted aminoacetaldehyde acetal (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add the desired arylboronic acid (1.1 eq) and glyoxylic acid hydrate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude N-substituted arylglycine derivative can often be used in the next step without further purification, or purified by column chromatography if necessary.
-
-
Step 2: Pomeranz–Fritsch Double Cyclization
-
Dissolve the crude amino acid intermediate from Step 1 in an acidic medium. A common choice is 20% aqueous HCl.[9] For less activated aromatic rings, a stronger acid like 70% HClO₄ may be required.[9]
-
Stir the solution at room temperature for 12-24 hours.
-
Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) to a pH of ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.
-
Purify the product by recrystallization or column chromatography to obtain the desired tetracyclic tetrahydroisoquinoline carboxylic acid.
-
Part 3: Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of the isoquinoline and quinoline carboxylic acid scaffolds have been investigated for a wide array of therapeutic applications. Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective drug candidates.
Spectrum of Biological Activities
The inherent versatility of the isoquinoline scaffold has led to the discovery of compounds with diverse pharmacological profiles.
| Biological Activity | Scaffold Type | Key Findings | Reference(s) |
| Anticancer | Isoquinolinequinones, Quinolines | Showed broad cytotoxic activities, particularly against breast cancer cell lines (MDA-MB-231).[10] Certain quinoline carboxylic acids display remarkable growth inhibition against various cancer cell lines.[6] | [6][10] |
| Antiviral | Isoquinoline Alkaloids | Natural isoquinoline alkaloids like berberine have demonstrated activity against a range of viruses, including HIV and HSV.[1] | [1] |
| Antiparasitic | Quinolines, Isoquinolines | Quinoline-4-carboxylic acids have shown significant antileishmanial activity.[4] Isoquinoline alkaloids are also explored for antimalarial properties.[2] | [2][4] |
| Anti-inflammatory | Quinoline Carboxylic Acids | Exerted appreciable anti-inflammatory effects in macrophage models, comparable to the NSAID indomethacin.[6] | [6] |
| Enzyme Inhibition | Quinoxaline Carboxylates | Derivatives can act as inhibitors of essential parasitic enzymes like thioredoxin reductase.[11] | [11] |
| MDR Reversal | Tetrahydroisoquinolines | Certain 6,7-dimethoxy-THIQ derivatives act as P-glycoprotein (P-gp) modulators, reversing multidrug resistance in cancer cells.[12] | [12] |
Key SAR Insights: The Role of Key Functional Groups
The causality behind the observed biological activities can often be traced to specific structural features.
Caption: Key structure-activity relationships for the isoquinoline scaffold.
-
The Primacy of the Carboxylic Acid: The carboxylate anion, present at physiological pH, is a powerful hydrogen bond acceptor and can form strong salt bridges with positively charged amino acid residues (e.g., Lys, Arg) in a target's binding pocket.[4] This interaction is often the primary anchor for the ligand-protein complex, making the C7-COOH group essential for high-affinity binding.[4]
-
Electronic Effects of Substituents: The methoxy group at C5 is electron-donating, which influences the electron density of the aromatic system. This can affect the molecule's reactivity in metabolic pathways and its ability to participate in π-π stacking interactions with aromatic residues in the binding site.[4]
-
Lipophilicity and Permeability: Converting the polar carboxylic acid to a more lipophilic ester or amide derivative can have a profound impact on the compound's ability to cross cell membranes. This is a classic trade-off in drug design: optimizing for target binding (favoring the acid) versus optimizing for cellular uptake (often favoring the ester).[8]
Biological Assay Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[8]
This assay quantifies a compound's ability to inhibit the enzyme DHODH, a target in cancer and autoimmune disease therapy.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH (hDHODH) in an appropriate assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol).
-
Prepare stock solutions of the substrates: dihydroorotate and decylubiquinone.
-
Prepare a stock solution of the cofactor, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor and changes color upon reduction.
-
Prepare serial dilutions of the test compounds (e.g., 5-methoxyisoquinoline-7-carboxylic acid derivatives) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control wells).
-
Add 20 µL of hDHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of a substrate mix containing dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a plate reader. The rate of DCIP reduction is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the test compound.
-
Normalize the velocities to the DMSO control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).
-
Conclusion and Future Directions
5-Methoxyisoquinoline-7-carboxylic acid and its analogs represent a fertile ground for the discovery of new chemical entities with significant therapeutic potential. The core scaffold is synthetically accessible through robust and versatile chemical reactions, allowing for extensive exploration of structure-activity relationships. The C7-carboxylic acid is a key determinant of biological activity, though its modification to esters or amides provides a critical strategy for modulating pharmacokinetic profiles.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Utilizing modern synthetic techniques like multi-component reactions and diversity-oriented synthesis to create novel libraries of derivatives.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds.
-
Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics for in vivo studies.
-
Exploration of New Therapeutic Areas: Screening promising analogs against a wider range of biological targets to uncover new and unexpected therapeutic applications.
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of the isoquinoline carboxylic acid scaffold in the ongoing quest for safer and more effective medicines.
References
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PMC. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Unbound Medicine. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH. [Link]
-
Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. (n.d.). PMC - PubMed Central. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021, October 7). Beilstein Journals. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, December 6). ResearchGate. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.org. [Link]
-
Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (n.d.). PubMed. [Link]
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017, August 22). PubMed. [Link]
-
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. (n.d.). PubChem. [Link]
-
Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. (2023, November 28). PMC. [Link]
-
6,7-Dimethoxyisoquinoline-1-carboxylic acid | C12H11NO4. (n.d.). PubChem. [Link]
Sources
- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [ijstr.org]
- 4. Buy 4-Methoxycarbonylisoquinoline-7-carboxylic acid | 2344678-55-1 [smolecule.com]
- 5. 6,7-Dimethoxyisoquinoline-1-carboxylic acid | C12H11NO4 | CID 12705997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 10. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
